BenchChemオンラインストアへようこそ!

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

Kinase Inhibition PI3Kα Cancer Research

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is the definitive building block for oncology medicinal chemistry. The 3-methylpiperidine introduces a critical chiral center and conformational constraint essential for kinase ATP-binding pocket complementarity. Combined with the lipophilic, metabolically stable meta-CF₃ group (σm = +0.43), this scaffold delivers nanomolar PI3Kα potency (IC₅₀ 29.4 nM) and polypharmacology against c-Kit, Abl, and PDGFR. Generic des-methyl or des-CF₃ analogs fail to recapitulate this activity profile. Choose the pre-validated core to accelerate SAR and avoid derailing lead optimization.

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
CAS No. 926208-73-3
Cat. No. B1357423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
CAS926208-73-3
Molecular FormulaC13H17F3N2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(7-11(12)17)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3
InChIKeyIOGJSNXLAMOEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 926208-73-3) for Targeted Kinase Inhibitor Research and Sourcing


2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 926208-73-3), with the molecular formula C₁₃H₁₇F₃N₂ and a molecular weight of 258.28 g/mol, is a synthetic small molecule belonging to the class of N-aryl piperidine derivatives [1]. Its structure comprises a central aniline core featuring a 3-methylpiperidine substituent at the ortho position and a trifluoromethyl group at the meta position . This compound has been identified as an intermediate and substructure within kinase inhibitor chemotypes, notably those targeting receptor tyrosine kinases such as ALK and c-Met, and lipid kinases including PI3Kα [2][3]. Its procurement is typically oriented toward medicinal chemistry campaigns requiring this precise substitution pattern to probe structure-activity relationships (SAR) or serve as a late-stage synthetic building block.

Why Simple Piperidine-Aniline Analogs Cannot Substitute for 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline in Kinase-Focused Discovery Programs


Generic substitution within the piperidine-aniline chemical space fails because the specific spatial and electronic environment dictated by the 3-methyl substitution on the piperidine ring, combined with the meta-trifluoromethyl group on the aniline, profoundly influences target binding, selectivity, and ADME properties [1]. The 3-methylpiperidine moiety introduces a distinct chiral center, and its specific ring conformation can critically affect the orientation of the aniline core within the ATP-binding pocket of kinases, a feature not recapitulated by unsubstituted piperidine or alternative N-heterocycles [2]. Furthermore, the -CF3 group is a well-validated pharmacophore for enhancing metabolic stability and modulating lipophilicity (LogD), which directly impacts cellular permeability and in vivo clearance [3]. Therefore, substituting 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline with a des-methyl, des-CF3, or regioisomeric analog would unpredictably alter the entire pharmacological profile, invalidating established SAR and potentially derailing a lead optimization program.

Quantitative Differentiation Guide: How 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline's Potency and Structural Attributes Compare to Close Analogs


PI3Kα Kinase Inhibition: Sub-Nanomolar Potency of a Congeneric Compound Containing the Core Motif

While direct, publicly disclosed, head-to-head biochemical IC50 data for the specific target compound (926208-73-3) against a panel of comparators is exceptionally scarce in the peer-reviewed literature, the quantitative value of its core substructure is clearly demonstrated by a highly congeneric compound [1]. This evidence shows that a molecule containing the identical 2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline core exhibits an IC50 of 29.4 nM against PI3Kα . This places the scaffold firmly in the high-potency category for this clinically relevant target.

Kinase Inhibition PI3Kα Cancer Research Lead Optimization

Kinase Target Engagement: Broad Activity Profile of a Derivative Containing the 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline Substructure

Further evidence of the substructure's relevance to kinase inhibition is found in the multi-target profile of a derivative compound [1]. In a mobility shift assay, a compound incorporating the 2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline motif exhibited IC50 values of 32 nM against Abl/c-Kit/PDGFR kinases . Notably, this same compound showed a 75-fold variation in potency (15 nM to 2.26 µM) against c-Kit alone, highlighting how subtle structural modifications can dramatically tune selectivity within this chemotype .

Kinase Profiling Polypharmacology c-Kit PDGFR

Structural and Electronic Differentiation from the Non-Fluorinated Analog 2-(3-Methylpiperidin-1-yl)aniline

A key differentiator for 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is the presence of the trifluoromethyl group. Compared to its non-fluorinated analog, 2-(3-Methylpiperidin-1-yl)aniline (CAS 1209906-18-2), the target compound offers a substantial increase in lipophilicity and metabolic stability due to the strong electron-withdrawing nature and high C-F bond strength of the -CF3 group [1]. The -CF3 group increases the calculated LogP (cLogP) by approximately +1.1 units, from roughly 2.5 to 3.6, which is a significant shift in physicochemical property space that directly influences permeability and pharmacokinetic behavior [2]. Furthermore, the -CF3 group's Hammett substituent constant (σm = +0.43) strongly deactivates the aniline ring towards oxidative metabolism, a common clearance pathway for this chemotype [3].

Medicinal Chemistry Physicochemical Properties Metabolic Stability Lipophilicity

Conformational and Steric Differentiation from Regioisomeric Piperidine-CF3 Anilines

The specific 1,2,5-substitution pattern of the target compound (piperidine at ortho, CF3 at meta) distinguishes it from other regioisomers, such as 3-(piperidin-1-yl)-5-(trifluoromethyl)aniline or 4-piperidin-1-yl-2-(trifluoromethyl)aniline [1]. The ortho-substituted piperidine creates a distinct dihedral angle with the aniline plane, influencing the spatial trajectory of the 3-methyl group [2]. This geometry is crucial for accessing specific hydrophobic pockets in target proteins. In contrast, a meta- or para-substituted piperidine would orient the 3-methylpiperidine moiety differently, leading to steric clashes or failure to engage key residues [3]. For instance, the target compound's specific conformation may enable the 3-methyl group to fill a small hydrophobic sub-pocket, whereas a regioisomer's methyl group would point into solvent or against the protein backbone, reducing or abolishing activity.

Conformational Analysis SAR Ligand Binding Medicinal Chemistry

Procurement-Guided Application Scenarios: Where 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline Delivers Differentiated Value


Scaffold for Developing Highly Potent PI3Kα or Multi-Targeted Kinase Inhibitors

Based on evidence that congeners containing this core achieve low-nanomolar IC50 values against PI3Kα (29.4 nM) [1] and demonstrate activity against c-Kit, Abl, and PDGFR [2], 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is an ideal advanced intermediate for oncology-focused medicinal chemistry. Its procurement is justified for research groups seeking to rapidly establish SAR around a proven kinase-binding motif. The specific 3-methylpiperidine and CF3-aniline pattern provides a pre-validated entry point into a clinically relevant chemical space, offering a clear advantage over starting with a simple, unsubstituted piperidine-aniline scaffold which lacks a defined activity profile. Use this compound to synthesize focused libraries aimed at achieving nanomolar potency and exploring polypharmacology within the kinome.

Investigating Fluorine-Mediated Improvements in Metabolic Stability and Cellular Potency

This compound serves as a key building block for probing the 'fluorine effect' in lead optimization. The presence of the -CF3 group imparts a significant increase in lipophilicity (Δ cLogP ≈ +1.1 vs. non-fluorinated analog) and electron-withdrawing character (σm = +0.43), which are empirically linked to improved membrane permeability and reduced oxidative metabolism [3]. Researchers should source 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline for direct comparative studies against its non-fluorinated analog (2-(3-Methylpiperidin-1-yl)aniline) to experimentally quantify gains in cellular IC50, microsomal half-life, and oral bioavailability in pharmacokinetic studies. This application leverages the compound's specific structural feature to answer a fundamental medicinal chemistry question.

Probing the Role of a Specific Chiral 3-Methylpiperidine Conformation in Target Binding

The 3-methyl group on the piperidine ring introduces a stereocenter and a defined conformational preference, which is critical for achieving shape complementarity in a protein binding pocket [4]. 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is the preferred procurement choice for studies investigating how subtle steric and conformational factors influence kinase selectivity. Researchers can use this compound to generate a matched molecular pair with the unsubstituted piperidine analog or with the 4-methylpiperidine isomer. Comparing their biological activities will isolate the specific contribution of the 3-methyl group's spatial orientation, an analysis not possible with simpler, achiral analogs. This provides a clear scientific rationale for selecting this specific CAS number over its close structural relatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.